Product packaging for foroxymithine(Cat. No.:)

foroxymithine

Cat. No.: B1253529
M. Wt: 575.6 g/mol
InChI Key: IQMHGRIOYXVPSE-XSLAGTTESA-N
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Description

Contextualization within Natural Product Chemistry

Foroxymithine belongs to the realm of natural products, specifically those produced by microorganisms. It has been identified in species of Streptomyces, a genus of filamentous bacteria well-known for their prolific production of a wide array of specialized metabolites, including antibiotics and other bioactive compounds. nih.govpnas.org The study of metabolites from Streptomyces is a significant area within natural product chemistry, contributing substantially to the discovery of novel chemical scaffolds and biological activities. nih.gov this compound's complex structure, featuring a piperazinyl ring, formyl and hydroxy groups, and moieties derived from amino acids, is characteristic of the intricate molecules often found in microbial natural products. ontosight.ai

Historical Perspective of Discovery and Initial Characterization

This compound was first reported in the literature in the mid-1980s. Its discovery was linked to screening efforts for new inhibitors of angiotensin-converting enzyme (ACE), an important target in the regulation of blood pressure. caymanchem.comnih.gov The compound was found to be produced by actinomycetes, a group of bacteria that includes Streptomyces species. caymanchem.com Initial characterization involved determining its chemical structure and evaluating its inhibitory activity against ACE. caymanchem.com Early research established this compound as a new ACE inhibitor produced by actinomycetes. caymanchem.com Subsequent research has also identified its production in Streptomyces nitrosporeus and Streptomyces foroxymitus.

Significance as a Bioactive Metabolite in Scientific Inquiry

This compound holds significance in scientific inquiry primarily due to its demonstrated biological activities. It was initially recognized for its ability to inhibit angiotensin-converting enzyme (ACE). caymanchem.comnih.gov This activity is particularly noteworthy as ACE inhibitors are a class of drugs widely used to manage hypertension and heart failure. Beyond its role as an ACE inhibitor, this compound has also been identified as an iron chelator. caymanchem.com This iron-binding property contributes to its function as a siderophore, a molecule produced by microorganisms to acquire iron from their environment. nih.govpnas.org Research has shown that this compound can play a role in the competitive fitness of Streptomyces in polymicrobial communities by effectively acquiring iron. nih.govpnas.org Furthermore, its iron chelation property has been linked to the inhibition of degradation of certain tyrosine kinase inhibitors, potentially enhancing their anti-tumor effects in specific models. caymanchem.com The multifaceted bioactivity of this compound underscores its importance as a subject of ongoing scientific investigation into its potential ecological roles and pharmacological applications.

Detailed Research Findings:

Research into this compound has revealed specific details about its activity and production.

ACE Inhibition: this compound has shown inhibitory activity against bovine lung ACE with an IC50 of 7 µg/ml. caymanchem.com It has demonstrated selectivity for ACE over nine other peptidases, with IC50 values greater than 100 µg/ml for these other enzymes. caymanchem.com In vivo studies in spontaneously hypertensive rats (SHRs) indicated that this compound (at doses of 25 and 50 mg/kg) reduced systolic blood pressure. caymanchem.com A prolonged study in rabbits showed that this compound administration initially suppressed serum ACE levels, although levels later returned to initial values, breaking the typical correlation between plasma renin activity and ACE levels observed in control animals. nih.gov

Siderophore Activity and Ecological Role: this compound functions as a siderophore, aiding in iron acquisition. nih.govpnas.org Studies comparing this compound with the well-characterized siderophore desferrioxamine in Streptomyces have shown that while they can have functional redundancy in monoculture, they exhibit distinct spatial localization profiles. nih.govpnas.orgnih.govnih.gov this compound has been observed to diffuse well beyond the colony boundary, whereas desferrioxamine tends to be confined within the colony area. pnas.orgpnas.orgnih.govnih.gov This difference in distribution suggests distinct ecological roles, with this compound potentially enhancing competitive fitness in polymicrobial environments by effectively scavenging iron in a wider area. nih.govpnas.org Loss of this compound production imposed a more significant fitness penalty than loss of desferrioxamine during co-culture with Saccharomyces cerevisiae, highlighting its importance in competitive interactions. pnas.orgpnas.orgnih.gov The production of this compound has been linked to specific growth conditions in Streptomyces venezuelae, being notably upregulated during growth on media supplemented with glycerol, which also promotes a distinct exploratory growth mode. nih.govpnas.orgnih.govnih.govbiorxiv.orgmcmaster.ca

Interaction with Erbstatin: this compound has been found to act as an iron chelator that inhibits the degradation of the tyrosine kinase inhibitor erbstatin. caymanchem.com This interaction led to enhanced erbstatin-induced reduction of tumor growth in an MCF-7 mouse xenograft model. caymanchem.com

Data Table:

While extensive quantitative data tables on this compound's properties or activities were not consistently available across the search results beyond the ACE inhibition IC50, the following summarizes key quantitative findings:

Property/ActivityValueNotesSource
ACE Inhibition (bovine lung)IC50 = 7 µg/mlSelective over 9 other peptidases (>100 µg/ml) caymanchem.com
Effect on Systolic Blood Pressure (SHRs)Reduced at 25 and 50 mg/kgIn vivo study caymanchem.com
Molecular FormulaC₂₂H₃₇N₇O₁₁PubChem CID 3035824 nih.govnih.gov
Molecular Weight575.6 g/mol (dihydrate) / 575.57 (anhydrous)Computed by PubChem / GSRS nih.govnih.gov
CAS Number100157-28-6 caymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37N7O11 B1253529 foroxymithine

Properties

Molecular Formula

C22H37N7O11

Molecular Weight

575.6 g/mol

IUPAC Name

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1

InChI Key

IQMHGRIOYXVPSE-XSLAGTTESA-N

SMILES

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O

Isomeric SMILES

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O

Canonical SMILES

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O

Synonyms

foroxymithine

Origin of Product

United States

Origin and Elucidation of Foroxymithine Structure

Microbial Producers and Cultivation Strategies

The biosynthesis of foroxymithine is linked to specific bacterial strains and is heavily influenced by the composition of their growth environment, particularly the availability of essential nutrients like iron.

Identification of Streptomyces Species as Progenitors

This compound is produced by a select group of soil-dwelling bacteria belonging to the genus Streptomyces, which are renowned for their capacity to synthesize a vast array of secondary metabolites. Research has identified several species capable of producing this compound.

Streptomyces nitrosporeus : This species is a known producer of this compound.

Streptomyces venezuelae : This bacterium has also been identified as a source of this compound, adding to the diverse array of specialized metabolites it can produce.

While other species such as Streptomyces purpureus and Streptomyces narbonensis are recognized for their production of various other bioactive compounds, including antibiotics, their specific role in the biosynthesis of this compound is not as prominently documented in scientific literature. wikipedia.org

Table 1: Documented Microbial Producers of this compound

Streptomyces SpeciesKnown to Produce this compoundNotable Alternative Metabolites
S. nitrosporeusYes-
S. venezuelaeYesChloramphenicol (B1208), Jadomycins
S. purpureusNot Widely DocumentedChloramphenicol, Bottromycin, Fradicin
S. narbonensisNot Widely DocumentedNarbomycin, Josamycin

Impact of Iron-Deficient Culture Conditions on Production

The production of this compound by Streptomyces is a direct response to environmental stress, specifically iron limitation. As a siderophore, its primary biological function is to scavenge for ferric iron (Fe³⁺) in the surrounding environment and transport it back to the bacterial cell.

Cultivation strategies that induce iron-deficient conditions are therefore critical for maximizing the yield of this compound. This is often achieved by formulating culture media with minimal iron content. In some ecological contexts, such as during the exploratory growth of S. venezuelae, the bacterium itself modifies its environment by releasing volatile compounds like trimethylamine. This release increases the pH of the surrounding medium, which in turn reduces the bioavailability of iron and triggers the upregulation of siderophore biosynthesis, including that of this compound. This adaptive strategy highlights the competitive advantage conferred by this compound production in microbial communities.

Isolation and Purification Methodologies

The extraction and purification of this compound from complex fermentation broths require a multi-step process that leverages the compound's physicochemical properties. This process begins with the separation of the microbial biomass from the liquid culture medium.

Initial extraction of the active compound from the culture filtrate is typically performed using solvent extraction with organic solvents like ethyl acetate. nih.gov This crude extract contains a mixture of various metabolites, necessitating further purification.

Chromatographic Techniques for Compound Separation

Chromatography is the cornerstone of purifying this compound from the crude extract. A combination of different chromatographic methods is often employed to achieve high purity.

Column Chromatography : The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. indexcopernicus.com A gradient of solvents with increasing polarity is used to elute different compounds from the column, separating them into various fractions. semanticscholar.org

Thin-Layer Chromatography (TLC) : Throughout the fractionation process, TLC is used as a rapid analytical tool to monitor the separation and identify the fractions containing the target compound. semanticscholar.org

Size-Exclusion Chromatography : Techniques like gel filtration chromatography (e.g., using Sephadex) may be used to separate compounds based on their molecular size. indexcopernicus.com

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is the method of choice. nih.gov This high-resolution technique, particularly using a reverse-phase (e.g., C18) column, can separate this compound from closely related impurities, yielding a highly purified compound suitable for structural analysis. nih.gov

Structural Elucidation Techniques for this compound

Determining the precise chemical structure of a complex natural product like this compound requires the use of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Advanced Spectroscopic Analyses

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for unambiguous structure determination. nih.gov

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. nih.gov High-Resolution ESI Time-of-Flight MS (HR-ESI-TOF-MS) provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula by calculating the elemental composition. mdpi.com Tandem MS (MS/MS) experiments are crucial for structural elucidation; by fragmenting the parent molecule and analyzing the resulting fragment ions, researchers can deduce the sequence and connectivity of its constituent parts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. core.ac.ukunl.edu

1D NMR : ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information about the types and number of hydrogen and carbon atoms in the molecule and their chemical environments. youtube.com

2D NMR : Two-dimensional NMR experiments are critical for assembling the molecular puzzle. nih.govharvard.edu Techniques such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atoms they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals longer-range correlations between protons and carbons (over two to three bonds), allowing for the connection of different molecular fragments to build the complete carbon skeleton. core.ac.uknih.gov

Table 2: Spectroscopic Techniques in this compound Structure Elucidation

TechniqueAbbreviationPrimary Information Provided
High-Resolution Electrospray Ionization Mass SpectrometryHR-ESI-MSAccurate mass for determining molecular formula.
Tandem Mass SpectrometryMS/MSMolecular fragmentation patterns for substructure identification.
Proton Nuclear Magnetic Resonance¹H NMRInformation on proton environments and counts.
Carbon-13 Nuclear Magnetic Resonance¹³C NMRInformation on carbon environments and types (CH₃, CH₂, CH, C).
Correlation SpectroscopyCOSYIdentifies proton-proton (¹H-¹H) spin-spin couplings.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons to their directly attached carbons (¹JCH).
Heteronuclear Multiple Bond CorrelationHMBCShows long-range correlations between protons and carbons (²JCH, ³JCH).

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." This name does not appear in established chemical databases or peer-reviewed publications. As such, it is not possible to generate a scientifically accurate article on its origin, structure, or constituent amino acids as requested.

The detailed outline provided, including specific analytical methods like the Modified Marfey Method, suggests an interest in the characterization of a peptide-based natural product, likely of microbial origin. These methods are standard in the field of natural product chemistry for:

Stereochemical Determination: The Modified Marfey Method is a powerful technique used to determine the absolute configuration (D or L) of amino acids within a peptide. After breaking down the peptide into its individual amino acids (hydrolysis), they are reacted with a chiral derivatizing agent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA). This process creates diastereomers that can be separated and identified using chromatography, allowing scientists to determine the original stereochemistry of each amino acid in the unknown compound.

Analysis of Constituent Amino Acid Residues: Identifying the specific amino acids that make up a peptide is a fundamental step in structure elucidation. This is typically achieved by hydrolyzing the peptide to break the bonds between amino acids, followed by chromatographic and spectroscopic techniques to separate and identify each individual amino acid component by comparing them to known standards.

While these methodologies are well-documented and widely applied, they can only be described in the context of a known compound. Without any data on "this compound," a detailed, factual article that adheres to the provided structure cannot be constructed.

Biosynthesis of Foroxymithine

Nonribosomal Peptide Synthetase (NRPS) Pathway Characterization

The biosynthesis of foroxymithine is directed by a dedicated NRPS gene cluster. nih.govmcmaster.capnas.org

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) for this compound have been identified in Streptomyces strains, such as Streptomyces venezuelae and Streptomyces purpureus. nih.govnii.ac.jp These clusters encode the necessary enzymes, including the core NRPS, for the assembly of the this compound molecule. mcmaster.capnas.orgnii.ac.jp The this compound gene cluster has been identified from strain F-6562, using the DNA sequence from Streptomyces pristinaespiralis ATCC 25486 as a template. nih.gov In S. venezuelae ATCC 10712, the this compound BGC is listed as one of the identified natural product BGCs after antiSMASH analysis. oup.comresearchgate.net

Application of Genomic Mining and Bioinformatic Prediction Tools (e.g., antiSMASH)

Genomic mining, often utilizing bioinformatic tools like antiSMASH, has been crucial in identifying the this compound BGCs. mcmaster.capnas.orgoup.commdpi.com AntiSMASH analysis of the NRPS-containing biosynthetic gene cluster revealed a high degree of similarity to the salinichelin biosynthetic genes, suggesting the final product might be a siderophore. pnas.org Bioinformatic analysis of the NRPS also predicts the domain organization and substrate specificity, providing insights into the potential structure of the synthesized compound. nih.govmcmaster.capnas.org

Analysis of NRPS Domain Organization and Predicted Substrate Specificity

Analysis of the NRPS within the this compound BGC reveals a specific domain organization characteristic of nonribosomal peptide synthesis. nih.govmcmaster.capnas.org The core NRPS enzyme in S. venezuelae consists of four modules. pnas.org Predicted substrate specificities for the adenylation (A) domains within these modules suggest the incorporation of specific amino acids and precursors into the this compound structure. nih.govmcmaster.capnas.orgnii.ac.jp For instance, bioinformatics analysis indicated that the NRPS is likely to incorporate ornithine residues. nih.gov Comparison among substrate specificity-determining residues suggested that the NRPSs in S. venezuelae and S. purpureus incorporate fhOrn, Ser, hOrn, and fhOrn as building blocks. nii.ac.jp

The predicted domain organization of the core NRPS (fxmE) in the this compound biosynthetic cluster includes Condensation (C), Adenylation (A), Thiolation (T), and Epimerization (E) domains in various arrangements across the modules. nih.govmcmaster.ca

Table 1: Predicted NRPS Domain Organization and Substrate Specificity in this compound Biosynthesis

ModulePredicted DomainsPredicted Substrate Specificity
Module 1C-A-TfhOrn
Module 2C-A-T-ESer
Module 3C-A-ThOrn
Module 4C-A-T-CfhOrn

Note: Based on bioinformatic analysis of the fxm NRPS cluster. nih.govmcmaster.canii.ac.jp

Proteomics-Based Approaches to Biosynthetic Pathway Discovery (e.g., PrISM)

Proteomics-based approaches, such as Proteomic Investigation of Secondary Metabolism (PrISM), have been employed to identify expressed NRPS enzymes and link them to their corresponding natural products, including this compound. nih.govuni-saarland.de PrISM initiates the discovery process by detecting biosynthetic enzymes, using proteomic information to guide the identification of expressed biosynthetic genes and their products. nih.gov An improved PrISM approach facilitated the identification of the biosynthetic gene clusters for this compound in actinomycetes. uni-saarland.de This method involves screening for high molecular weight NRPS/PKS proteins using SDS-PAGE and subsequent mass spectrometry analysis to identify peptides and deduce gene sequences. nih.govuni-saarland.de

Comparative Biosynthesis with Structurally Related Siderophores

This compound shares structural similarities with other hydroxamate siderophores, particularly peucechelin and erythrochelin. thieme.denih.govresearchgate.netnih.govresearchgate.net Comparative biosynthesis studies have revealed genetic and enzymatic commonalities and differences among the pathways producing these compounds. nih.govnih.govnii.ac.jpresearchgate.net

Genetic and Enzymatic Commonalities with Peucechelin and Erythrochelin

Comparison of the biosynthetic genes of structurally related siderophores like peucechelin and this compound has been accomplished based on genome data. nih.govresearchgate.netnii.ac.jp Similar NRPS genes have been found in the genomes of S. venezuelae and S. purpureus, which produce this compound, and Streptomyces peucetius, which produces peucechelin. nih.govnii.ac.jp The gene clusters encoding the this compound NRPSs in S. venezuelae and S. purpureus are well conserved and share the same order of encoded genes as the peucechelin-synthetic gene cluster. nii.ac.jp

Genetic and enzymatic commonalities are observed in the enzymes responsible for precursor biosynthesis. For instance, both this compound and erythrochelin biosynthesis involve the hydroxylation of ornithine. researchgate.net The this compound gene cluster encodes a lysine/ornithine N-monooxygenase essential for hOrn and fhOrn syntheses, similar to enzymes found in related siderophore pathways. nii.ac.jp A formyltransferase is also encoded in the this compound cluster, likely responsible for the δ-N-formyl groups, which contrasts with the acetyltransferase involved in the formation of δ-N-acetyl groups in erythrochelin. nih.govresearchgate.net

While there are commonalities, structural differences in the final products, such as the formyl groups in this compound versus the acetyl groups in erythrochelin, are attributed to differences in the biosynthetic gene clusters and tailoring enzymes. nih.govresearchgate.net this compound is constructed from L-α-amino acids, whereas erythrochelin contains both L- and D-α-amino acids, indicating potential differences in epimerization domains or separate enzymes. thieme.de

Table 2: Comparison of this compound, Peucechelin, and Erythrochelin Biosynthesis

FeatureThis compoundPeucechelinErythrochelin
Producing OrganismsStreptomyces venezuelae, S. purpureus nih.govnii.ac.jpStreptomyces peucetius nih.govresearchgate.netSaccharopolyspora erythraea thieme.deresearchgate.net
Structure TypeLinear peptide siderophore nih.govresearchgate.netLinear peptide siderophore nih.govresearchgate.netHydroxamate-type tetrapeptide siderophore thieme.deresearchgate.net
NRPS Gene ClusterIdentified and characterized nih.govmcmaster.capnas.orgnii.ac.jpIdentified researchgate.netnii.ac.jpIdentified thieme.deresearchgate.net
Amino Acid CompositionL-α-amino acids (fhOrn, Ser, hOrn) thieme.denii.ac.jpContains amino acids similar to this compound nih.govL- and D-α-amino acids (Ac-hOrn, D-Ser, Ac-hOrn) thieme.deresearchgate.net
Tailoring EnzymesFormyltransferase nih.govnii.ac.jpPredicted enzymes for synthesis and release nii.ac.jpAcetyltransferase (EryM) thieme.deresearchgate.net
Structural DifferencesTwo δ-N-formyl groups nih.govSimilar to this compound nih.govresearchgate.netTwo δ-N-acetyl groups nih.gov

Investigation of Biosynthetic Intermediates and Tailoring Enzymes

The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC), which in Streptomyces venezuelae includes an NRPS-containing cluster referred to as the fxm cluster. mcmaster.canih.gov Bioinformatic analysis of this cluster in S. venezuelae has revealed a high degree of similarity to the salinichelin biosynthetic genes, suggesting a similar hydroxamate siderophore product. nih.gov

Research into the this compound biosynthetic pathway has focused on identifying the enzymatic machinery and the intermediates formed during the assembly process. Non-ribosomal peptide synthetases are multi-module enzymes, where each module is typically responsible for incorporating a specific amino acid or building block into the growing peptide chain. researchgate.net Tailoring enzymes further modify the nascent or completed peptide, introducing chemical diversity. researchgate.net

While specific detailed data tables on all this compound biosynthetic intermediates and tailoring enzyme activities are not extensively documented in readily available public search results, the nature of hydroxamate siderophore biosynthesis via NRPS pathways provides a framework for understanding. These pathways often involve the activation and incorporation of amino acids, followed by modifications such as N-hydroxylation and formylation to generate the hydroxamate functional groups necessary for iron binding. researchgate.netuni-marburg.de

Studies on related siderophores and NRPS systems highlight the role of specific tailoring enzymes. For instance, in the biosynthesis of other hydroxamate siderophores, enzymes like monooxygenases and formyltransferases are crucial for modifying amino acid precursors, such as ornithine, to N-hydroxyornithine and N-formyl-N-hydroxyornithine, respectively. uni-marburg.de These modified amino acids are then incorporated into the siderophore structure by the NRPS machinery.

The complexity of this compound's structure, which includes multiple hydroxamate groups and a diketopiperazine ring, suggests the involvement of several tailoring steps beyond the core NRPS assembly. While specific experimental data detailing each intermediate and the enzyme responsible for each step in this compound biosynthesis were not found in the provided search results, the general principles of NRPS-mediated siderophore biosynthesis and the identified fxm gene cluster strongly imply a similar enzymatic logic involving iterative incorporation and post-assembly modifications.

Based on the known biosynthesis of similar hydroxamate siderophores, a hypothetical pathway could involve the following types of enzymatic activities and intermediates:

StepProposed Enzyme TypeProposed Intermediate Modification
Amino acid activationAdenylation domain (A)Aminoacyl-AMP formation
Amino acid tetheringThiolation domain (T or PCP)Aminoacyl-S-PCP formation
Peptide bond formationCondensation domain (C)Amide bond formation
N-hydroxylation of OrnMonooxygenaseOrnithine to N-hydroxyornithine
Formylation of N-OH-OrnFormyltransferaseN-hydroxyornithine to N-formyl-N-hydroxyornithine
CyclizationCyclase or ThioesteraseFormation of cyclic structures (e.g., diketopiperazine)
Further modificationsVarious tailoring enzymesAcetylation, etc.

This table represents a generalized view based on related NRPS systems and the structure of this compound. Detailed experimental validation is required to confirm the precise intermediates and enzyme activities in the this compound biosynthetic pathway.

The presence of a BGC for this compound in Streptomyces venezuelae (BGC 29 in one study) further supports its non-ribosomal synthesis. nih.gov Investigations into such BGCs often involve genetic manipulation (e.g., gene deletions) and metabolomic analysis to identify the function of specific genes and the resulting intermediates or shunt products. uni-saarland.denih.gov

While comprehensive data tables specifically for this compound intermediates were not retrieved, research in this area typically involves techniques like stable isotope labeling followed by mass spectrometry or NMR to track the incorporation of labeled precursors into intermediates and the final product. Enzymatic assays with purified proteins from the BGC can also elucidate the precise reactions catalyzed by individual tailoring enzymes.

Molecular and Cellular Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system, primarily known for its role in converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby regulating blood pressure. nih.govscholarsresearchlibrary.com ACE is a dipeptidyl carboxypeptidase with two catalytically active extracellular domains, the N- and C-domains, which exhibit different substrate specificities and physiological functions. nih.gov Inhibition of ACE is a common therapeutic strategy for hypertension. scholarsresearchlibrary.commdpi.com

Enzymatic Inhibition Kinetics and Potency

Research indicates that foroxymithine acts as an inhibitor of ACE. While specific detailed enzymatic inhibition kinetics (like Ki values) and potency (IC₅₀ values) for this compound's interaction with ACE were not explicitly detailed in the provided search results, the compound is recognized for this activity. pnas.org Other studies on ACE inhibitors highlight the importance of IC₅₀ values as indicators of potency, representing the concentration of an inhibitor required to achieve 50% inhibition of enzyme activity. nih.govnih.govphcogj.com The mechanism of ACE inhibition often involves competitive binding to the enzyme's active site. mdpi.com

Proposed Molecular Interactions with the ACE Active Site

The active site of ACE contains a zinc ion essential for its catalytic activity. mdpi.com ACE inhibitors typically interact with this zinc ion and form hydrogen bonds and other interactions with surrounding amino acid residues within the active site. scholarsresearchlibrary.commdpi.com While specific details regarding this compound's molecular interactions with the ACE active site were not found in the provided snippets, studies on other ACE inhibitors reveal common interaction mechanisms. For instance, some inhibitors utilize a carboxylic acid group to mimic the C-terminal carboxylate of ACE substrates, while others employ zinc-binding groups such as sulfhydryl, carboxylic acid, or phosphinic acid. scholarsresearchlibrary.com Interactions with residues in the S1, S1', and S2' subsites, as well as residues involved in the sub-domain interface, can influence inhibitor binding and domain selectivity. nih.gov The size and hydrophobicity of the active site also play a role in inhibitor binding specificity. sciencebiology.org

Siderophore Activity and Iron Chelation Dynamics

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment, which is often present in insoluble ferric (Fe³⁺) form. biorxiv.orgwikipedia.orgnih.gov Iron is an essential nutrient for microbial growth and various cellular processes. biorxiv.orgnih.gov this compound functions as a siderophore. pnas.org

Characterization of Ferric Iron Binding Properties and Coordination

This compound has been characterized as an unusual siderophore. pnas.org Siderophores typically form stable complexes with ferric iron (Fe³⁺). biorxiv.orgwikipedia.org The chelation of iron by siderophores often involves ligands such as hydroxamates, catecholates, and carboxylates. biorxiv.orgwikipedia.org These ligands coordinate with the ferric iron center, commonly adopting an octahedral geometry with six donor atoms. biorxiv.orgwikipedia.org this compound is described as containing both catecholate and hydroxamate ligands, which contribute to its iron-binding capabilities. dokumen.pub The donation of electrons from the siderophore ligands to the iron coordination site is fundamental to iron chelation. mcmaster.ca

Role in Microbial Iron Acquisition and Transport Systems

This compound plays a role in microbial iron acquisition. pnas.org Microorganisms secrete siderophores to scavenge iron, and the resulting ferric-siderophore complexes are then transported back into the cell via specific transport systems. biorxiv.orgnih.gov In Gram-negative bacteria, this transport often involves ATP-binding cassette (ABC) transporters and the TonB complex, which facilitate the movement of the ferric-siderophore complex across the outer and cytoplasmic membranes. nih.govnoaa.gov Some microorganisms can utilize siderophores produced by other microbes, a phenomenon known as siderophore piracy, through the expression of specific outer membrane receptor proteins. pnas.orgnoaa.gov

Ecological and Competitive Roles in Polymicrobial Communities

This compound contributes to the ecological and competitive interactions within polymicrobial communities. pnas.orgnih.gov In environments where iron is a limiting nutrient, competition for iron is a significant factor influencing microbial survival and fitness. pnas.orgnih.govmicrobialcell.com this compound, as a siderophore, provides a competitive advantage to its producer by effectively acquiring and potentially "privatizing" the available iron in the environment. pnas.orgnih.govscispace.com This is particularly relevant in co-cultures with other microbes that may not produce their own siderophores or that can utilize different types of siderophores. pnas.orgnih.gov Studies have shown that the production of this compound can be critical for competitive growth in the presence of other microbes, such as yeast, which may engage in siderophore piracy. pnas.orgresearcher.life Beyond iron acquisition, siderophores like this compound can also have other roles in microbial interactions, including contributing to antibiotic activity. nih.gov The ability to deploy specific iron sequestration strategies using different siderophores can be crucial for survival in competitive polymicrobial environments. pnas.org

Siderophore-Mediated Iron Privatization Strategies

This compound contributes to the iron acquisition strategies of producing organisms, such as certain Streptomyces species nih.govresearchgate.netpnas.org. While some siderophores may be considered "common goods" that can be utilized by other microbes with appropriate uptake systems, this compound appears to employ a "privatization" strategy asm.orgnih.govpnas.org. This involves effectively sequestering the iron in the environment surrounding the producing colony, thereby limiting its availability to competitors asm.orgnih.govpnas.org. This mechanism is particularly significant in polymicrobial communities where competition for iron is high asm.orgnih.govpnas.org.

Functional Differentiation and Spatial Localization of this compound versus Other Siderophores (e.g., Desferrioxamine)

Studies comparing this compound with other siderophores, such as desferrioxamine (another hydroxamate siderophore produced by Streptomyces), reveal functional differentiation and distinct spatial localization patterns nih.govresearchgate.netpnas.orgresearcher.life. While this compound and desferrioxamine may exhibit functional redundancy in monoculture (when a single strain is grown alone), their roles diverge in co-culture with other microbes nih.govresearchgate.netpnas.org.

A key difference lies in their diffusion and localization. Desferrioxamine tends to be confined within the immediate area of the producing colony, whereas this compound diffuses more widely, extending well beyond the colony boundary nih.govresearchgate.netresearcher.life. This broader diffusion range of this compound is thought to be central to its iron privatization strategy asm.orgnih.govpnas.org. By releasing this compound into the wider environment, the producing organism can capture iron from a larger area, making it less accessible to nearby competitors nih.govpnas.org.

The functional differentiation is particularly evident in competitive environments. While desferrioxamine can potentially be taken up by other microbes possessing the necessary transporters (serving as a "common good"), this compound's ability to privatize iron confers a competitive advantage to its producer asm.orgnih.govpnas.org. This suggests that the two siderophores, despite both being involved in iron uptake, have evolved distinct roles that are optimized for different ecological contexts, particularly in the presence of microbial competitors nih.govresearchgate.netpnas.org.

Impact on Inter-microbial Competition and Fitness Advantage

The production of this compound has a significant impact on inter-microbial competition and confers a fitness advantage to the producing organism, especially in polymicrobial communities nih.govpnas.orgresearchgate.netmcmaster.ca. In environments where microbes compete for limited iron resources, the ability of this compound to effectively sequester and privatize iron provides a crucial competitive edge asm.orgnih.govpnas.org.

Structure Activity Relationship Sar Studies of Foroxymithine and Analogues

Identification of Key Structural Moieties for Bioactivity

The complex structure of foroxymithine, which includes a piperazinyl ring, formyl, and hydroxy groups, as well as ornithyl and serinamide (B1267486) moieties, suggests that multiple parts of the molecule likely contribute to its biological activities.

Contribution of Piperazinyl Ring, Formyl, and Hydroxy Groups to Bioactivity

While specific detailed SAR studies explicitly isolating the contribution of the piperazinyl ring, formyl, and hydroxy groups within this compound are not extensively detailed in the provided search results, the presence of these functional groups is significant. Hydroxamic acids, which contain a hydroxylamine (B1172632) (-N(OH)-) and a carbonyl group, are known to be potent chelators of ferric iron (Fe³⁺). researchgate.net The formyl(hydroxy)amino groups within this compound are chemically related to hydroxamic acids and are likely involved in iron chelation, a key function of siderophores. The piperazinyl ring is a common structural motif in many bioactive molecules and can influence properties such as lipophilicity, basicity, and interactions with biological targets. The hydroxyl groups can participate in hydrogen bonding, which is important for molecular recognition and binding to enzymes or receptors.

Role of Ornithyl and Serinamide Moieties in Target Recognition

This compound contains ornithyl and serinamide residues as part of its peptide-like structure. nih.gov Peptidic components in molecules like this compound are often crucial for specific interactions with biological targets such as enzymes or receptors. For ACE inhibitors, the interaction with the enzyme's active site, which contains a zinc ion and several subsites (S1, S1', S2), is critical for inhibitory activity. researchgate.netplos.org The amino acid residues within the inhibitor can interact with these subsites through various forces, including hydrogen bonding, ionic interactions, and hydrophobic interactions. researchgate.netplos.org The ornithyl and serinamide moieties likely play a role in positioning the iron-chelating groups (the formyl(hydroxy)amino functionalities) correctly within the active site of target enzymes like ACE or in facilitating recognition by siderophore transport systems.

Comparative SAR with this compound Analogues and Derivatives

Comparing the biological activities of this compound with those of its naturally occurring or synthetic analogues and derivatives can provide valuable insights into the SAR.

Impact of Structural Modifications on ACE Inhibitory Activity (e.g., Desferri-foroxymithine, Tsukubachelin B)

This compound and structurally related siderophores have been shown to possess angiotensin-converting enzyme (ACE) inhibitory activity. researchgate.net Desferri-foroxymithine, an analogue lacking the chelated iron, has been reported to have potent ACE inhibitory activity. researchgate.net Another structurally related siderophore, tsukubachelin B, isolated from Streptomyces sp. TM-34, showed significantly more potent inhibitory activity against ACE than desferri-foroxymithine, with one study indicating it was 14 times more potent. researchgate.net This comparison between desferri-foroxymithine and tsukubachelin B highlights the impact of structural differences between these siderophores on their ability to inhibit ACE. While the precise structural variations responsible for this difference in potency are not explicitly detailed in the provided snippets, it suggests that modifications to the core siderophore structure, beyond the presence or absence of chelated iron, can significantly influence ACE inhibitory activity.

Table 1: Comparative ACE Inhibitory Activity

CompoundRelative ACE Inhibitory Activity (vs. Desferri-foroxymithine)
Desferri-foroxymithine1x (Reference)
Tsukubachelin B14x more potent

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate chemical structure with biological activity. wikipedia.orgnih.gov These methods use molecular descriptors to represent structural features and statistical techniques to develop predictive models. mdpi.commdpi.com QSAR studies can help to identify the physicochemical properties and structural features that are most important for a particular activity, such as ACE inhibition or iron chelation. nih.govmdpi.com While the provided search results mention QSAR in the context of understanding structure-activity relationships in general wikipedia.orgnih.gov and its application in identifying structural requirements for activity in other compound series mdpi.commdpi.comnih.gov, a specific detailed QSAR study focused solely on this compound and its analogues is not present among the top results. However, the principles of QSAR are applicable to this compound research to gain a more quantitative understanding of how structural variations influence its biological activities. Such studies would involve calculating various molecular descriptors for this compound and its analogues and correlating them with their measured ACE inhibitory or iron chelation activities.

Preclinical Biological Investigations of Foroxymithine

In Vitro Models for Mechanistic Studies

In vitro studies provide controlled environments to investigate the direct effects of foroxymithine on biological targets and processes at a cellular or molecular level.

Cell-Based Assays for Microbial Growth Inhibition and Enzyme Activity

Cell-based assays are employed to assess the impact of this compound on living cells, including its ability to inhibit microbial growth or modulate enzyme activity within a cellular context. This compound has demonstrated antibiotic activity, which has been largely attributed to its production by Streptomyces venezuelae when grown on specific media. nih.gov In one study, agar (B569324) plugs conditioned with metabolites from S. venezuelae grown on YPG (Yeast extract, Peptone, Glycerol) agar yielded robust inhibition zones against the gram-positive indicator organism Micrococcus luteus. nih.gov This antibiotic activity was significantly reduced in a S. venezuelae mutant deficient in chloramphenicol (B1208) production, indicating that while chloramphenicol contributes, this compound also plays a role in the observed growth inhibition. nih.gov

Beyond direct microbial inhibition, this compound is also known as an inhibitor of angiotensin-converting enzyme. mdpi.comresearchgate.netclinisciences.com While specific detailed cell-based enzyme activity assays for ACE inhibition by this compound were not extensively detailed in the search results, the compound's classification as an ACE inhibitor suggests its ability to interfere with the enzymatic activity of ACE in a cellular environment.

Biochemical Assays for Molecular Target Engagement

This compound is also characterized as a siderophore, molecules that chelate iron. nih.govclinisciences.com Siderophores function by scavenging iron from the environment, making it available to the producing organism. nih.govnih.gov This iron-chelating ability represents another form of molecular target engagement, where this compound binds to ferric iron. Biochemical assays can be used to measure the iron-binding affinity and capacity of siderophores.

In Vivo Animal Models for Systemic Biological Effects

In vivo studies in animal models are crucial for understanding the systemic effects of this compound and its impact within a complex biological system.

Modulation of the Renin-Angiotensin System in Animal Models (e.g., Rabbits)

This compound's effect on the renin-angiotensin system has been investigated in animal models, particularly rabbits. researchgate.netscispace.comnih.govnih.gov A prolonged study in rabbits examined the in vivo actions of this compound as an ACE inhibitor. researchgate.netscispace.comnih.gov During the initial period of this compound administration, a suppression of serum ACE levels was observed. researchgate.netscispace.comnih.gov Subsequently, likely triggered by a rise in plasma renin activity (PRA) levels, the ACE level regained its initial value. researchgate.netscispace.comnih.gov This indicated that this compound administration disrupted the normal correlation between PRA and ACE levels seen in control animals. researchgate.netscispace.comnih.gov A multivariate study suggested that this compound significantly altered the normal networks of peptide metabolism in vivo, supporting the concept that it blocks the regulatory mechanisms of the renin-angiotensin system in vivo. scispace.comnih.gov Long-term studies using autoregressive modeling in rabbits given daily injections of this compound further investigated the dynamic changes in the renin-angiotensin system induced by ACE inhibition. nih.gov This analysis helped expose the in vivo effects of this compound that were otherwise obscured by the feedback regulation of the system. nih.gov

Assessment of Microbial Virulence and Competitive Dynamics in Animal Models (if relevant to siderophore function without clinical implications)

As a siderophore, this compound plays a role in iron acquisition, which is essential for microbial growth and survival. nih.govnih.govfrontiersin.org Siderophores can influence microbial virulence and competitive dynamics by mediating access to iron in iron-limited environments, such as host tissues. nih.govfrontiersin.orgresearchgate.netresearchgate.net Studies have compared the effect of this compound with other siderophores, such as desferrioxamine. nih.govresearchgate.net While desferrioxamine can act as a common good utilized by other microbes, this compound appears to effectively "privatize" the iron in the vicinity of the producing colony, enhancing the competitive fitness of the producer in polymicrobial communities. nih.govresearchgate.net In co-culture experiments with the yeast Saccharomyces cerevisiae, the loss of this compound production imposed a more significant fitness penalty on Streptomyces venezuelae than the loss of desferrioxamine. nih.govresearchgate.net This suggests a specific role for this compound in microbial competition, potentially relevant in environments where iron availability is a limiting factor. The distinct localization patterns observed, with this compound diffusing further than desferrioxamine, could contribute to this competitive advantage. nih.govresearchgate.net While these findings relate to microbial dynamics, their direct clinical implications regarding virulence in animal infection models were not explicitly detailed in the provided search results, aligning with the instruction to focus on siderophore function without clinical implications.

Data Table: Effects of this compound on Renin-Angiotensin System in Rabbits

ParameterControl AnimalsThis compound Treatment (Initial 2 Months)This compound Treatment (After 2 Months)
Serum ACE LevelNormalSuppressedRegained initial value
Plasma Renin ActivityNormalElevatedSharp Rise
PRA and ACE CorrelationCloseBrokenBroken

Note: This table summarizes findings from in vivo studies in rabbits regarding the modulation of the renin-angiotensin system by this compound as an ACE inhibitor. researchgate.netscispace.comnih.gov

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to Foroxymithine and its Core Scaffold

The first total synthesis of this compound was reported to firmly establish its reported structure. acs.org A flexible synthetic strategy was employed, designed to facilitate the future synthesis of various derivatives and conjugates. acs.org This synthesis utilized the chiral building block L-glutamic acid, which was converted to a protected δ-hydroxynorvaline derivative. acs.orgresearchgate.net Key steps involved the synthesis of protected hydroxamic acids and a series of peptide coupling reactions, including overcoming challenges in forming the diketopiperazine ring in good yield. acs.orgresearchgate.net The final stages included coupling of the left- and right-hand fragments, acetylation, deprotection, and hydrogenolysis to yield this compound. acs.orgresearchgate.net

The core scaffold of this compound includes a diketopiperazine ring and hydroxamic acid functionalities. acs.orgthieme.de Synthetic efforts towards related siderophores and hydroxamate-containing compounds often involve the synthesis of key intermediates like δ-N-hydroxy-L-ornithine derivatives and cyclic hydroxamates. nih.govunl.pt For instance, the synthesis of rhodotorulic acid, a diketopiperazine dihydroxamic acid, involves the synthesis of δ-N-hydroxy-L-ornithine derivatives. nih.gov The formation of the diketopiperazine ring itself can be a critical and sometimes problematic step in the synthesis of this class of compounds. acs.org

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of structurally related analogues and derivatives of this compound is crucial for understanding the relationship between its chemical structure and biological activity (SAR) and for developing new compounds with modified properties. nih.govoup.com This involves modifying different parts of the this compound molecule.

Design and Synthesis of Hydroxamic Acid-Based Siderophore Analogues

This compound contains formohydroxamic acid groups, which are characteristic features of many microbial siderophores involved in ferric ion chelation. acs.orgunl.pt The design and synthesis of hydroxamic acid-based siderophore analogues related to this compound are driven by the importance of iron chelation in biological systems and the potential for these compounds as therapeutic agents, such as in targeting bacteria via iron uptake mechanisms. nih.govunl.ptscilit.com

Synthetic strategies for hydroxamate-based siderophores and their analogues often involve the introduction of the hydroxamic acid functional group through reactions such as the coupling of hydroxylamine (B1172632) with activated carboxylic acid derivatives or the reaction of hydroxylamine with esters or acid chlorides. nih.govwikipedia.org The synthesis of specific hydroxamate components, such as δ-N-hydroxy-L-ornithine derivatives, is a common theme in the preparation of this class of compounds. nih.govunl.ptresearchgate.net For example, alternative amine oxidation chemistry has been used to improve the synthesis of δ-N-acyl-δ-N-hydroxy-L-ornithine and related peptides found in siderophores like the ferrichromes and albomycins. nih.gov

Chemical Derivatization for SAR Studies

Chemical derivatization of this compound and its analogues is a key approach for structure-activity relationship (SAR) studies. uq.edu.auresearchgate.net By systematically modifying different parts of the molecule, researchers can investigate how these changes affect binding affinity, enzymatic inhibition, or other biological activities. oup.com

Derivatization strategies can involve modifications to the hydroxamic acid groups, the amino acid residues, or the diketopiperazine ring. For instance, studies on related peptide hydroxamates have involved the generation of peptidyl hydroxamic acids from succinimide (B58015) esters. oup.com The synthesis of analogues with modified peripheral positions or changes to amino acid components has also been explored in the context of siderophore-like structures. nih.gov Chemical derivatization methods, such as Marfey's analysis and acid hydrolysis, are also employed in the structural characterization and assignment of absolute configurations of siderophores and related compounds. uq.edu.aunii.ac.jp

Chemoenzymatic Synthesis Strategies Utilizing Biosynthetic Genes

Chemoenzymatic synthesis strategies combine the power of chemical reactions with the specificity and efficiency of enzymatic transformations. This approach is particularly relevant for complex natural products like this compound, which are derived from biosynthetic pathways involving specific enzymes. uni-marburg.de

Research into the biosynthesis of this compound and related siderophores has identified key enzymes and gene clusters involved in their production. nii.ac.jpuni-marburg.de For example, studies on the biosynthesis of erythrochelin, a siderophore with a similar structure to this compound, have identified enzymes like ornithine monooxygenase and formyltransferase responsible for the synthesis of modified ornithine residues. researchgate.net These biosynthetic insights can be leveraged for chemoenzymatic synthesis, where specific enzymatic steps are used to introduce complexity or stereochemistry that is challenging to achieve solely through chemical methods. uni-marburg.descispace.com While direct examples of chemoenzymatic synthesis of this compound itself using its specific biosynthetic genes were not extensively detailed in the search results, the principle of utilizing biosynthetic enzymes or gene clusters for the synthesis of complex natural products and their derivatives is a recognized strategy in this field. nd.edunih.govuniv-lille.fr This can involve feeding non-natural substrates to engineered strains or using isolated enzymes to perform specific transformations. nih.gov

Future Research Directions and Translational Perspectives in Academia

Comprehensive Elucidation of Undiscovered Biosynthetic Genes and Pathways

While foroxymithine was discovered decades ago, its complete biosynthetic pathway has yet to be fully elucidated. Research efforts are focused on identifying the full complement of genes and enzymes responsible for its production. Studies have identified a nonribosomal peptide synthetase (NRPS) gene cluster in Streptomyces strains that is consistent with this compound biosynthesis based on the domain organization of the NRPS protein. nih.gov Bioinformatic analysis of this cluster has allowed for the prediction of the domain organization and substrate specificity of the NRPS adenylation domains involved. nih.gov

Comparative genomic analysis with structurally related siderophores, such as erythrochelin, has also provided insights into potential biosynthetic steps and the genetic differences that lead to structural variations between these compounds. nih.govresearchgate.net Erythrochelin, for instance, differs from this compound by the presence of δ-N-acetyl groups instead of δ-N-formyl groups. nih.gov Further research is needed to identify and characterize all the genes within the this compound biosynthetic gene cluster (BGC) and to biochemically confirm the function of each encoded enzyme. This includes understanding the specific enzymes responsible for the formylation of the hydroxamate groups, a key feature of this compound.

Deeper Understanding of Molecular Targets Beyond Angiotensin-Converting Enzyme

Although initially recognized as an ACE inhibitor, the full spectrum of this compound's molecular targets remains an active area of investigation. Given its structural characteristics, particularly the presence of hydroxamate groups, this compound is also known to function as a siderophore. nih.govdokumen.pub Siderophores are high-affinity iron chelators produced by microorganisms to acquire iron from their environment. frontiersin.orgird.fr

Research indicates that this compound plays a role in iron acquisition for the producing organism, particularly under iron-deficient conditions. researchgate.netbiorxiv.org Studies have shown that this compound can diffuse beyond the colony boundary of Streptomyces, suggesting its role in scavenging iron from the surrounding environment. nih.gov While its interaction with ACE is documented, further research is required to fully understand the implications of its siderophore activity on host-microbe interactions and iron homeostasis in different biological contexts. frontiersin.orgmdpi.complos.org The potential for this compound to interact with other metalloenzymes or iron-dependent proteins, beyond ACE, warrants further exploration.

Exploration of this compound as a Biochemical Probe for Iron Homeostasis and Microbial Interactions

This compound's dual nature as a potential ACE inhibitor and a confirmed siderophore makes it a valuable biochemical probe. Its ability to chelate iron can be utilized to study iron availability and transport in various biological systems, including microbial cultures and potentially in the context of host-microbe interactions. nih.govfrontiersin.orgmdpi.com

By using this compound or modified analogues, researchers can investigate the mechanisms by which microorganisms acquire iron, the competition for iron in complex microbial communities, and the impact of iron availability on microbial growth and behavior. nih.govird.fr Furthermore, its use as a probe could help elucidate the intricate interplay between iron homeostasis in the host and the iron-scavenging strategies employed by colonizing or infecting microbes. frontiersin.orgmdpi.complos.org Studies have already demonstrated the importance of this compound as an alternative siderophore in Streptomyces during competition with other microbes for limited bioavailable iron. nih.gov

Bioengineering of Producing Organisms for Enhanced Production or Novel Analogues

Understanding the biosynthetic pathway of this compound opens up possibilities for bioengineering the producing organisms, primarily Streptomyces species. mdpi.com Genetic manipulation of the identified NRPS gene cluster and associated genes could lead to enhanced production of this compound. nih.gov

Moreover, bioengineering approaches can be employed to generate novel this compound analogues with potentially altered properties, such as improved iron-chelating efficiency, modified target specificity, or enhanced stability. researchgate.net By manipulating the domains within the NRPS or introducing genes encoding enzymes that can modify the this compound structure, researchers can explore the structure-activity relationships of this compound and generate a library of derivatives for further study. This could involve incorporating different amino acid building blocks or modifying the hydroxamate functionalities.

Investigation of Ecological Significance in Complex Microbiomes

The production of this compound by Streptomyces in various environments, including marine sources and soil, suggests an ecological role for this compound within complex microbial communities. mdpi.comfrontiersin.org As a siderophore, this compound likely plays a crucial role in enabling the producing organism to compete for iron, a limiting nutrient in many environments. nih.govird.fr

Q & A

Q. How is foroxymithine structurally characterized, and what analytical methods are critical for its identification?

this compound's structure is determined using tandem mass spectrometry (CID MS/MS) and isotopic labeling (e.g., ^13C6-arginine incorporation) to trace biosynthetic precursors. Liquid chromatography-mass spectrometry (LC-MS) is essential for detecting its iron-free (m/z 576.2631) and iron-bound (m/z 629.1726) forms. However, stereochemical confirmation requires complementary techniques like NMR and Marfey’s method, which remain pending .

Q. What is the historical significance of this compound in early bioactive compound discovery?

this compound was first identified in 1985 as a nonribosomal peptide with angiotensin-converting enzyme (ACE) inhibitory activity. Initial isolation involved adsorption on activated carbon, DEAE-Sephadex chromatography, and bioassays using bovine lung ACE and hippuryl-L-histidyl-L-leucine as a substrate. Its IC₅₀ was determined via spectrophotometric cyanuric chloride derivatization .

Q. How does this compound function as a siderophore, and what distinguishes it from other microbial iron-chelators?

this compound acts as a peptidic siderophore, facilitating iron uptake in Streptomyces species. Unlike the widely conserved desferrioxamine, this compound exhibits pH-independent diffusion properties, enabling it to spread beyond colony boundaries (observed via Chrome Azurol S assays). This contrasts with desferrioxamine, which remains localized .

Advanced Research Questions

Q. What contradictions exist in this compound production under varying growth conditions, and how can they be resolved?

Transcriptomic data suggest increased this compound-related gene expression in MYMG medium, yet bioassays show higher antibiotic activity in MYM-grown cultures. This discrepancy may arise from post-transcriptional regulatory mechanisms or competition with other metabolites. Methodologically, combining RNA-seq, proteomics, and targeted metabolite quantification (e.g., LC-MS/MS) can clarify this .

Q. What biosynthetic gene cluster (BGC) features govern this compound production, and how do they compare to related siderophores?

The nonribosomal peptide synthetase (NRPS) cluster in Streptomyces pristinaespiralis includes a formyltransferase (orf2) responsible for δ-N-formyl groups, distinguishing it from acetylated analogs like erythrochelin. Domain organization (C-A-T-E) and substrate specificity predictions via bioinformatics tools (e.g., antiSMASH) are critical for elucidating pathway differences .

Q. Why does this compound dominate over desferrioxamine in S. venezuelae under neutral pH conditions, despite the latter’s broad conservation?

In MYM/MYMG media (pH-neutral), this compound’s superior iron-scavenging efficiency and diffusion capacity make it physiologically advantageous. Iron-limitation experiments with 2,2’-dipyridyl show that this compound mutants exhibit 4x greater sensitivity to iron deprivation, underscoring its critical role in these conditions .

Q. How can researchers address unresolved structural and functional gaps in this compound research?

Key gaps include incomplete stereochemical data and ecological interactions. Prioritizing NMR-based structural analysis, heterologous BGC expression, and co-culture experiments (e.g., with Micrococcus luteus) can address these. Additionally, genome-mining approaches may reveal regulatory elements influencing production .

Methodological Guidance

What frameworks are recommended for formulating rigorous research questions on this compound?

Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

  • Population : Streptomyces venezuelae under iron-limited conditions.
  • Intervention : this compound biosynthesis gene knockout.
  • Comparison : Wild-type vs. mutant strains in MYMG medium.
  • Outcome : Iron uptake efficiency quantified via CAS assays.
  • Time : 4-day growth period .

Q. How should contradictory data on metabolite production be analyzed?

Use multi-omics integration (transcriptomics, proteomics, metabolomics) to identify regulatory bottlenecks. For instance, discrepancies between gene expression and metabolite output may reflect translational control or enzyme inhibition. Statistical tools like ANOVA and machine learning models (e.g., random forests) can highlight key variables .

Tables for Key Findings

Property This compound Desferrioxamine
Siderophore Type Nonribosomal peptideHydroxamate
Diffusion Range Broad, pH-independent Localized to colonies
BGC Conservation Rare in StreptomycesNear-universal
Iron Affinity Higher under neutral pH Broad pH tolerance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.